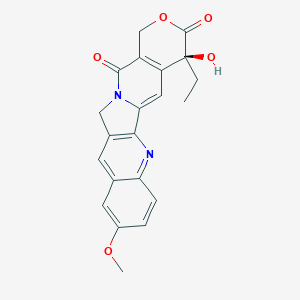
10-甲氧基喜树碱
描述
10-Methoxycamptothecin is a naturally occurring monoterpene indole alkaloid derived from the plant Camptotheca acuminata. It is a derivative of camptothecin, known for its potent anticancer properties. The compound has garnered significant interest due to its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .
科学研究应用
10-Methoxycamptothecin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing novel camptothecin derivatives.
Biology: Studied for its role in inhibiting DNA topoisomerase I and its effects on cellular processes.
作用机制
Target of Action
10-Methoxycamptothecin (MCPT) is a natural bioactive derivative of camptothecin (CPT) isolated from Camptotheca acuminata . The primary target of MCPT is topoisomerase-I (top-I) , an enzyme that relieves the torsional stresses of supercoiled DNA .
Mode of Action
MCPT interacts with top-I and DNA, forming a ternary complex . This interaction stabilizes the covalent binding of top-I to its DNA substrates . The formation of these complexes leads to the creation of reversible, single-strand nicks, producing potentially lethal double-strand DNA breaks . This process ultimately results in apoptosis , or programmed cell death .
Biochemical Pathways
The primary biochemical pathway affected by MCPT involves the inhibition of top-I . This inhibition disrupts the normal function of top-I in DNA replication, leading to DNA damage and apoptosis . The exact downstream effects of this pathway are complex and can vary depending on the specific cellular context.
Result of Action
The primary result of MCPT’s action is the induction of apoptosis in cancer cells . By causing DNA damage through its interaction with top-I, MCPT triggers programmed cell death, thereby exhibiting its anticancer properties .
生化分析
Biochemical Properties
10-Methoxycamptothecin interacts with various enzymes, proteins, and other biomolecules. Phase I metabolites of 10-Methoxycamptothecin are primarily formed via demethylation, demethoxylation, and hydroxylation, while phase II metabolites mainly include glucuronide and sulfate of 10-Methoxycamptothecin and its phase I metabolites .
Cellular Effects
10-Methoxycamptothecin has been found to have a significant impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
10-Methoxycamptothecin exerts its effects at the molecular level through a variety of mechanisms. It binds to the topoisomerase I and DNA complex, stabilizing it and preventing DNA re-ligation, which results in DNA damage and ultimately leads to apoptosis .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 10-Methoxycamptothecin change. It has been found that 10-Methoxycamptothecin is rapidly absorbed and diffused into all the tissues sampled after administration .
Dosage Effects in Animal Models
The effects of 10-Methoxycamptothecin vary with different dosages in animal models
Metabolic Pathways
10-Methoxycamptothecin is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
10-Methoxycamptothecin is transported and distributed within cells and tissues. After administration, it is rapidly absorbed and diffused into all the tissues sampled, including the heart, liver, spleen, lung, kidney, and brain .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methoxycamptothecin typically involves the methylation of 10-hydroxycamptothecin. This process can be achieved through various methods, including the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of 10-Methoxycamptothecin often relies on biotechnological approaches. Techniques such as plant tissue culture, cell suspension culture, and genetic manipulation are employed to enhance the yield of the compound from Camptotheca acuminata and other related species .
化学反应分析
Types of Reactions: 10-Methoxycamptothecin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the lactone ring, affecting its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Methyl iodide or other alkylating agents in the presence of a base.
Major Products: The major products formed from these reactions include various camptothecin derivatives, each with unique biological activities .
相似化合物的比较
Camptothecin: The parent compound, known for its anticancer properties.
10-Hydroxycamptothecin: Another derivative with similar biological activities.
Irinotecan and Topotecan: Semisynthetic analogs used clinically for cancer treatment.
Uniqueness: 10-Methoxycamptothecin is unique due to its specific methylation at the 10th position, which can influence its solubility, stability, and biological activity. This modification can lead to differences in its pharmacokinetics and therapeutic potential compared to other camptothecin derivatives .
属性
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-7-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-3-21(26)15-8-17-18-12(6-11-7-13(27-2)4-5-16(11)22-18)9-23(17)19(24)14(15)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFJSYOEEYWQMR-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941445 | |
| Record name | 4-Ethyl-4-hydroxy-9-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19685-10-0 | |
| Record name | 10-Methoxycamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019685100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Methoxycamptothecin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethyl-4-hydroxy-9-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


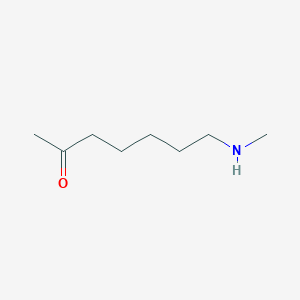



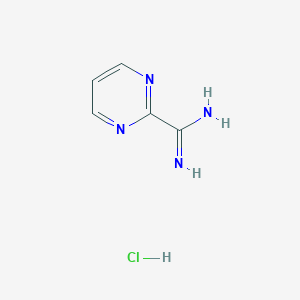
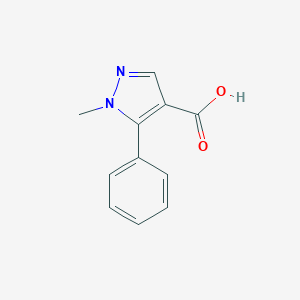
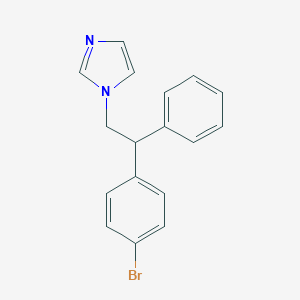
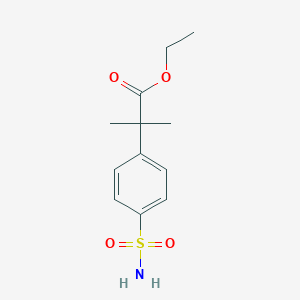


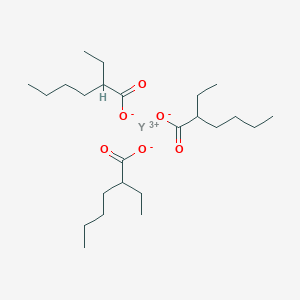
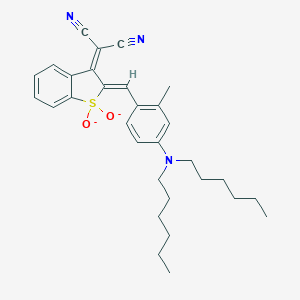
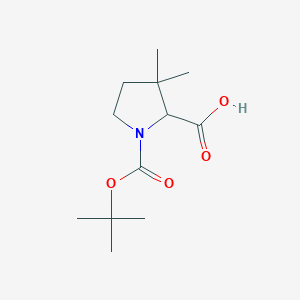
![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)
